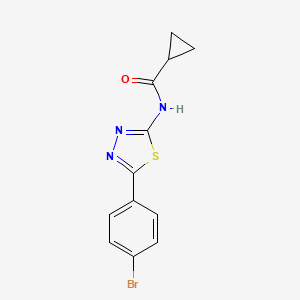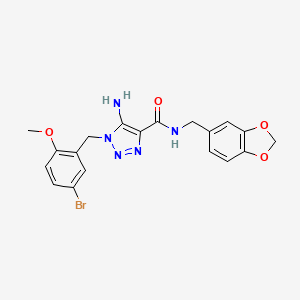![molecular formula C23H18N4O5S B2471122 3-(4-Methoxyphenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1251616-95-1](/img/no-structure.png)
3-(4-Methoxyphenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of thiophene derivatives, which are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .Scientific Research Applications
Synthesis and Chemical Properties
- Research has focused on the synthesis of functionalized pyrimidines and related heterocycles, exploring various synthetic routes and chemical reactions. For example, studies have reported on the synthesis of functionalized 1H-pyrimidine-2-ones/thiones and related compounds through reactions that yield moderate to good yields, highlighting the versatility of pyrimidine derivatives in chemical synthesis (Sarıpınar et al., 2006).
Biological and Pharmacological Activities
- Several studies have evaluated the biological activities of thienopyrimidine derivatives, investigating their potential as pharmacological agents. These compounds have been found to possess a range of biological activities, including antimicrobial, antidiabetic, and antioxidant properties. For instance, thienopyrimidine derivatives have been synthesized and screened for their in vitro antioxidant activity, revealing that certain substitutions on the thienopyrimidine ring can significantly enhance radical scavenging activity (Kotaiah et al., 2012).
Potential Therapeutic Applications
- Research into thieno[2,3-d]pyrimidine derivatives has explored their potential as therapeutic agents, with studies discovering compounds with potent activity against specific receptors or diseases. For example, derivatives have been identified as potent non-peptide antagonists for the human luteinizing hormone-releasing hormone (LHRH) receptor, indicating potential applications in treating sex-hormone-dependent diseases (Sasaki et al., 2003).
Antimicrobial and Antidiabetic Screening
- Novel pyrimidine derivatives have been synthesized and assessed for their antimicrobial and antidiabetic activities, contributing to the search for new therapeutic agents. Some studies have reported the synthesis of dihydropyrimidine derivatives with significant in vitro antidiabetic activity, showcasing the potential of these compounds in managing diabetes (Lalpara et al., 2021).
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological targets. Thiophene derivatives have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization, and potential therapeutic applications. Given the wide range of therapeutic properties reported for thiophene derivatives , this compound could potentially have interesting biological activities worth investigating.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-Methoxyphenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione' involves the synthesis of the thieno[3,2-d]pyrimidine-2,4-dione core followed by the attachment of the 3-(4-Methoxyphenyl) and 3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl groups.", "Starting Materials": [ "2-Amino-4-methoxybenzoic acid", "2-Amino-5-methoxybenzoic acid", "2-Chloro-4-nitrobenzoic acid", "2-Mercapto-5-methyl-1,3,4-thiadiazole", "4-Methoxybenzaldehyde", "4-Methoxyphenylacetic acid", "Acetic anhydride", "Diethyl malonate", "Ethyl acetoacetate", "Hydrazine hydrate", "Phosphorus oxychloride", "Sodium ethoxide", "Sodium hydride", "Thiourea" ], "Reaction": [ "Synthesis of 2-Amino-4-methoxybenzoic acid from 4-Methoxybenzaldehyde via the Leimgruber-Batcho synthesis", "Synthesis of 2-Amino-5-methoxybenzoic acid from 4-Methoxyphenylacetic acid via the Vilsmeier-Haack reaction", "Synthesis of 2-Chloro-4-nitrobenzoic acid from 2-Amino-4-methoxybenzoic acid via the Sandmeyer reaction", "Synthesis of 2-Mercapto-5-methyl-1,3,4-thiadiazole from Ethyl acetoacetate and Hydrazine hydrate via the Gewald reaction", "Synthesis of 3-(4-Methoxyphenyl)-1-benzylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione from 2-Chloro-4-nitrobenzoic acid, 2-Mercapto-5-methyl-1,3,4-thiadiazole, and Sodium hydride via the Gewald reaction", "Synthesis of 3-(4-Methoxyphenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione from 3-(4-Methoxyphenyl)-1-benzylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, 2-Amino-5-methoxybenzoic acid, Thiourea, Acetic anhydride, Diethyl malonate, and Phosphorus oxychloride via a series of reactions including the formation of the 3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl group and the final deprotection step." ] } | |
CAS RN |
1251616-95-1 |
Molecular Formula |
C23H18N4O5S |
Molecular Weight |
462.48 |
IUPAC Name |
3-(4-methoxyphenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H18N4O5S/c1-30-16-8-6-15(7-9-16)27-22(28)20-18(10-11-33-20)26(23(27)29)13-19-24-21(25-32-19)14-4-3-5-17(12-14)31-2/h3-12H,13H2,1-2H3 |
InChI Key |
CSVASTHTJOULSW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-((4-Oxospiro[chroman-2,4'-piperidin]-1'-yl)sulfonyl)benzoic acid](/img/structure/B2471041.png)

![5-(3-Chlorophenyl)-3-[(3-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2471046.png)
![N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2471047.png)
![5-(6-Methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2471048.png)

![9-(4-methoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2471050.png)
![N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2471053.png)
![1-[3-(Thiophen-3-ylmethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2471056.png)
![(5R,7R)-2,7-Dimethyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2471057.png)


![2-((4-((4-methoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2471061.png)
